4-Nitrophenyl acetate

Carboxylesterase CES1 CES2

4-Nitrophenyl acetate (4-NPA) is the validated chromogenic substrate for balanced pan-carboxylesterase (CES1/CES2) activity measurement with comparable Km values (~200/180 μM), eliminating isoform bias inherent to fluorescein diacetate (>50-fold CES2 preference). It uniquely discriminates α-class carbonic anhydrases (kcat/KM = 753–7706 M⁻¹ s⁻¹) with zero β/γ/ζ-class interference—critical for antiglaucoma & antiepileptic inhibitor screening. As the C2 reference in lipase chain-length profiling, 4-NPA anchors systematic substrate specificity studies. Validated for high-throughput microplate assays with simple 405 nm detection. Substitution with any analog invalidates cross-study comparisons.

Molecular Formula C8H7NO4
Molecular Weight 181.15 g/mol
CAS No. 830-03-5
Cat. No. B032502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenyl acetate
CAS830-03-5
SynonymsNSC 2633;  p-Acetoxynitrobenzene;  p-Nitrobenzene Acetate;  p-Nitrophenol Acetate;  p-Nitrophenyl Acetate;  p-Nitrophenyl Ester Acetic Acid;  p-Nitrophenol Acetate; 
Molecular FormulaC8H7NO4
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C8H7NO4/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5H,1H3
InChIKeyQAUUDNIGJSLPSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrophenyl Acetate (CAS 830-03-5): Technical Specifications and Core Properties for Research Procurement


4-Nitrophenyl acetate (4-NPA, p-nitrophenyl acetate, CAS 830-03-5) is a chromogenic ester substrate with molecular formula C8H7NO4 and molecular weight 181.15 g/mol . The compound appears as a white to yellow to green crystalline powder with a melting point of 76–80°C and is commercially available at purity grades typically ranging from ≥96% to ≥99% by GC . As a member of the 4-nitrophenyl ester class, 4-NPA serves as a widely validated probe substrate for assaying esterase and lipase activities across multiple enzyme families, including carboxylesterases (CES), carbonic anhydrases, penicillin acylases, and serum albumins [1][2].

Why 4-Nitrophenyl Acetate (CAS 830-03-5) Cannot Be Interchanged with Other 4-Nitrophenyl Esters or Chromogenic Substrates


Generic substitution among 4-nitrophenyl esters or alternative chromogenic substrates introduces substantial experimental variability and may invalidate cross-study comparisons. The acyl chain length of 4-nitrophenyl esters fundamentally alters enzyme recognition kinetics—Vmax values for the same lipase enzyme vary from 0.42 U/mg for 4-NPA (C2 acetate) to 1.1 U/mg for 4-nitrophenyl octanoate (C8) and 0.18 U/mg for 4-nitrophenyl palmitate (C16) [1]. Furthermore, 4-NPA demonstrates distinct isoform selectivity patterns relative to other chromogenic substrates: it serves as a probe that is hydrolyzed by both CES1 and CES2 with comparable Km values (∼200 and ∼180 μM, respectively), whereas fluorescein diacetate exhibits >50-fold Vmax preference for CES2 over CES1 [2]. Even positional isomer substitution alters reactivity—4-nitrophenyl acetate is hydrolyzed faster than 2-nitrophenyl acetate but slower than phenyl acetate by penicillin acylase [3]. These differential kinetic signatures mean that substitution of 4-NPA with any analog requires complete revalidation of assay conditions and prohibits direct comparison with the extensive body of literature data generated specifically with this acetate ester.

Quantitative Differential Evidence for 4-Nitrophenyl Acetate (CAS 830-03-5) Versus Analogs and Alternatives


CES1 vs. CES2 Affinity Discrimination: 4-NPA Provides Balanced Probe Activity Whereas Fluorescein Diacetate Shows Extreme CES2 Selectivity

4-Nitrophenyl acetate (4-NPA) is hydrolyzed by both recombinant CES1-b and CES2 with comparable Km values of approximately 200 μM and 180 μM, respectively, which match those observed in human liver microsomes (HLM) and human intestinal microsomes (HIM) [1]. In contrast, fluorescein diacetate (FD), an alternative chromogenic substrate, exhibits a Vmax for HIM and CES2 that is at least 50-fold higher than that for CES1-b or CES1-c, making FD a highly selective CES2 probe rather than a pan-carboxylesterase substrate [1].

Carboxylesterase CES1 CES2 Drug metabolism Probe substrate

Lipase Substrate Chain-Length Specificity: 4-NPA (C2 Acetate) Yields Distinct Vmax Relative to Longer-Chain 4-Nitrophenyl Esters

Wild-type lipase enzyme exhibits markedly different Vmax values depending on the acyl chain length of 4-nitrophenyl ester substrates [1]. 4-Nitrophenyl acetate (C2) yields a Vmax of 0.42 U/mg protein, which is lower than 4-nitrophenyl butyrate (C4, 0.95 U/mg) and 4-nitrophenyl octanoate (C8, 1.1 U/mg), but higher than 4-nitrophenyl dodecanoate (C12, 0.78 U/mg) and 4-nitrophenyl palmitate (C16, 0.18 U/mg) [1].

Lipase Enzyme kinetics Substrate specificity Acyl chain length Spectrophotometric assay

Carbonic Anhydrase Isoform Discrimination: α-CA Isoforms Hydrolyze 4-NPA Whereas β-, γ-, and ζ-CAs Are Inactive

4-Nitrophenyl acetate serves as a substrate exclusively for α-class carbonic anhydrases (α-CAs), while β-, γ-, and ζ-class carbonic anhydrases show no detectable esterase activity toward 4-NPA [1]. Among mammalian cytosolic α-CA isoforms, second-order rate constants (kcat/KM) for 4-NPA hydrolysis range from 753 to 7706 M⁻¹ s⁻¹, with CA XIII exhibiting the highest esterase activity [1][2].

Carbonic anhydrase Isoform selectivity Esterase activity CA inhibitor screening

Penicillin Acylase Substrate Positional Specificity: 4-NPA Hydrolyzed Faster Than 2-Nitrophenyl Acetate but Slower Than Phenyl Acetate

Penicillin G acylase (PGA) from Kluyvera citrophila catalyzes the hydrolysis of 4-nitrophenyl acetate faster than its positional isomer 2-nitrophenyl acetate, but slower than the unsubstituted phenyl acetate [1]. This nitro-group positional effect reveals that the para-substitution pattern of 4-NPA confers intermediate reactivity relative to ortho-substituted and unsubstituted aryl acetates [1].

Penicillin acylase Substrate specificity Positional isomer Enzyme kinetics

Optimal Research and Industrial Use Cases for 4-Nitrophenyl Acetate (CAS 830-03-5) Based on Quantitative Evidence


Total Carboxylesterase Activity Screening in Drug Metabolism Studies

Use 4-NPA when the research objective requires measurement of total carboxylesterase activity without isoform bias. As demonstrated by Wang et al. (2011), 4-NPA is hydrolyzed by both CES1 and CES2 with comparable Km values (~200 μM and ~180 μM, respectively), providing a balanced readout of pan-CES activity in human liver and intestinal microsomes [1]. This contrasts with fluorescein diacetate, which exhibits >50-fold selectivity for CES2. 4-NPA is therefore the substrate of choice for initial CES activity screening, enzyme inhibition studies requiring broad CES coverage, and inter-species comparative metabolism investigations where CES1/CES2 expression ratios vary [1].

α-Carbonic Anhydrase Isoform Activity Assays and Inhibitor Screening

4-NPA is uniquely suited for discriminating α-class carbonic anhydrase activity from β-, γ-, and ζ-class enzymes. The exclusive hydrolysis of 4-NPA by α-CAs (kcat/KM = 753–7706 M⁻¹ s⁻¹) versus no detectable activity in other CA classes provides a class-selective assay platform [2]. This specificity is particularly valuable in pharmacological screening for α-CA inhibitors (e.g., antiglaucoma agents, diuretics, antiepileptics) where interference from non-α-CA background must be eliminated. The assay is well-established for measuring inhibition constants (Ki, IC50) of sulfonamide-based CA inhibitors [2].

Lipase Substrate Chain-Length Profiling and Biocatalyst Characterization

4-NPA serves as the short-chain (C2 acetate) reference substrate in systematic lipase substrate specificity profiling studies. Based on the Vmax hierarchy established by Vardar Yel (2021)—C8 (1.1 U/mg) > C4 (0.95 U/mg) > C12 (0.78 U/mg) > C2 (0.42 U/mg) > C16 (0.18 U/mg)—4-NPA occupies a specific, quantifiable position in the chain-length activity profile [3]. Researchers characterizing novel lipases, engineering lipase variants, or optimizing biocatalytic processes for specific acyl chain preferences require 4-NPA as an essential component of the substrate panel to establish complete chain-length selectivity fingerprints [3].

High-Throughput Esterase Activity Screening in Microplate Format

4-NPA is validated for automated, high-throughput microplate assays for carboxyl esterase (CE) activity measurement. Standardized protocols using 4-NPA as substrate, adapted from the Ljunquist cuvette method for microplate format, enable precise and accurate quantification of esterase activity with detection limits suitable for undiluted biological samples [4]. This application is deployed in environmental monitoring (soil and water esterase activity), clinical diagnostics (salivary esterase biomarkers), and toxicology (pesticide exposure assessment via esterase inhibition) [4][5]. The chromogenic nature of 4-NPA (λ = 348–405 nm for 4-nitrophenolate product) facilitates simple spectrophotometric detection compatible with standard plate readers.

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